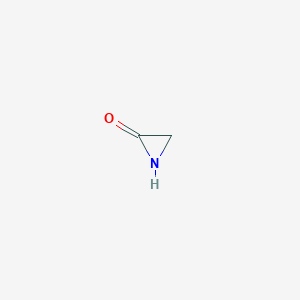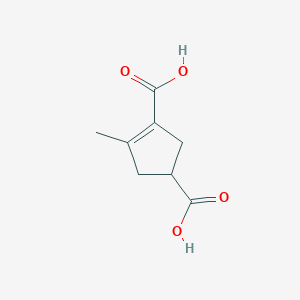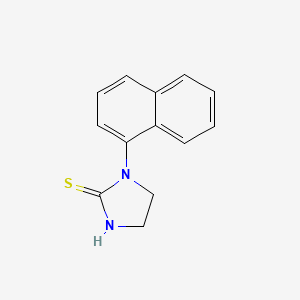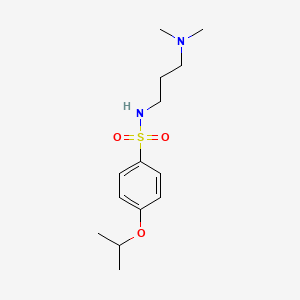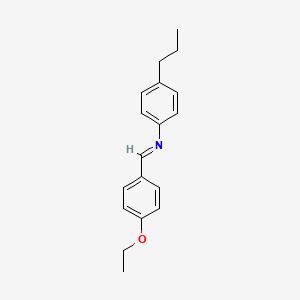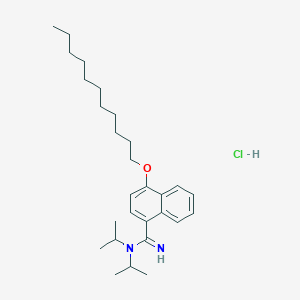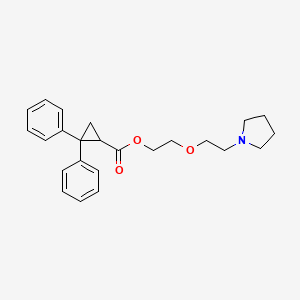
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring substituted with diphenyl groups and an ethoxyethyl chain linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclopropane ring, followed by the introduction of the diphenyl groups. The ethoxyethyl chain is then attached, and finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-Pyrrolidinyl)ethoxy)benzoic acid hydrochloride: Similar in structure but with a benzoic acid moiety instead of the cyclopropane ring.
2-Ethoxy-1,2-diphenylethanone: Features an ethoxy group and diphenyl substitution but lacks the pyrrolidine ring.
Uniqueness
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, diphenyl groups, and a pyrrolidine ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
39123-13-2 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)ethyl 2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H29NO3/c26-23(28-18-17-27-16-15-25-13-7-8-14-25)22-19-24(22,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2 |
InChI Key |
HCJPIMHTHBBDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
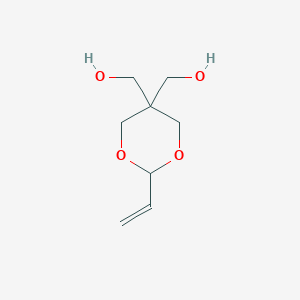
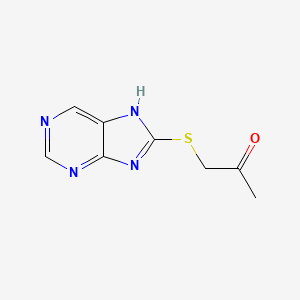
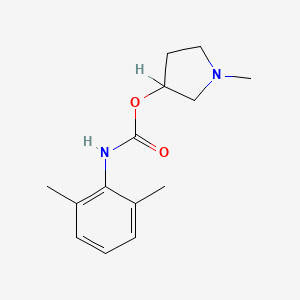

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
